molecular formula C17H19NO7 B14261838 (2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate CAS No. 155397-98-1

(2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate

Cat. No.: B14261838
CAS No.: 155397-98-1
M. Wt: 349.3 g/mol
InChI Key: UYUVTJQCTNMFTG-ZMSDIMECSA-N
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Description

(3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which includes three chiral centers at positions 3, 4, and 5. The presence of these chiral centers makes it a valuable molecule for studying stereoselective reactions and for applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one typically involves the acetylation of a pyrrolidinone derivative. One common method includes the reaction of 1-benzylpyrrolidin-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at positions 3, 4, and 5.

Industrial Production Methods

In an industrial setting, the production of (3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique stereochemistry.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites in a stereoselective manner, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R,5R)-1-Benzyl-3,4,5-trihydroxypyrrolidin-2-one: Similar structure but lacks acetyl groups.

    (3S,4R,5R)-1-Benzyl-3,4,5-trimethoxypyrrolidin-2-one: Similar structure with methoxy groups instead of acetyl groups.

Uniqueness

(3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying stereoselective reactions and for applications in various fields.

Properties

CAS No.

155397-98-1

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

IUPAC Name

[(2R,3R,4S)-2,4-diacetyloxy-1-benzyl-5-oxopyrrolidin-3-yl] acetate

InChI

InChI=1S/C17H19NO7/c1-10(19)23-14-15(24-11(2)20)17(25-12(3)21)18(16(14)22)9-13-7-5-4-6-8-13/h4-8,14-15,17H,9H2,1-3H3/t14-,15+,17+/m0/s1

InChI Key

UYUVTJQCTNMFTG-ZMSDIMECSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](C(=O)N([C@@H]1OC(=O)C)CC2=CC=CC=C2)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(=O)N(C1OC(=O)C)CC2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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